molecular formula C21H24N4O3 B5575170 2-{2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one

2-{2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one

Cat. No.: B5575170
M. Wt: 380.4 g/mol
InChI Key: MQJAUIMOCIUDEE-UHFFFAOYSA-N
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Description

2-{2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.18484064 g/mol and the complexity rating of the compound is 615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solvent-Free Heterocyclic Synthesis

The compound is part of a broader category of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. Research into solvent-free synthetic methods for such compounds, including oxadiazoles and isoquinolines, highlights the shift towards more environmentally friendly and efficient chemical processes. These methods are essential for creating diverse heterocyclic frameworks with potential biological activities (Martins et al., 2009).

Efficient Syntheses of Heterocycles

A study by Katritzky et al. demonstrates the efficient synthesis of imidazolo[1,2-a]pyridines and -[2, 1-a]isoquinolines, showcasing the versatility of the chemical scaffold and its derivatives in synthesizing complex heterocycles. These compounds, including the isoquinoline derivatives, have potential applications in medicinal chemistry due to their structural diversity and pharmacological relevance (Katritzky et al., 2000).

Crystal Structure Analysis

Crystallographic studies of isoquinolinedione derivatives provide insights into their molecular conformations and intermolecular interactions, which are crucial for understanding their chemical reactivity and potential biological interactions. For instance, the analysis of a 4-[(2,4-dimethylthiazol-5-yl)methyl]-4-hydroxy-2-methylisoquinoline-1,3(2H,4H)-dione reveals its three-dimensional extended network formed by O—H⋯O and C—H⋯O interactions, indicating potential for further functionalization and application in drug design (Fun et al., 2010).

Synthesis and Conformational Analysis

The synthesis and structural elucidation of new ring systems, such as tetrahydroisoquinoline- and piperidine-fused 1,3,4,2-oxadiazaphosphinanes, contribute to the exploration of novel chemical entities. These studies not only expand the chemical space but also provide valuable information on the conformational preferences of these molecules, which is essential for their potential application in drug discovery (Zalán et al., 2006).

Antimicrobial Evaluation

Research into the synthesis and biological evaluation of N-substituted derivatives of oxadiazole-containing compounds reveals their potential as antimicrobial agents. Such studies highlight the importance of structural modifications to enhance biological activity, offering a pathway for the development of new antimicrobial drugs (Khalid et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Some similar compounds, such as certain oxadiazoles, are known to be hazardous and can cause skin and eye irritation .

Properties

IUPAC Name

2-[2-oxo-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethyl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-14(2)19-22-20(28-23-19)16-8-10-24(11-9-16)18(26)13-25-12-7-15-5-3-4-6-17(15)21(25)27/h3-7,12,14,16H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJAUIMOCIUDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.